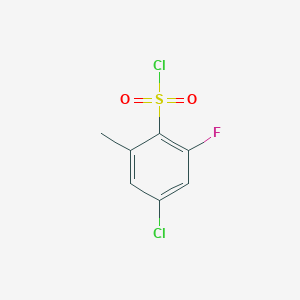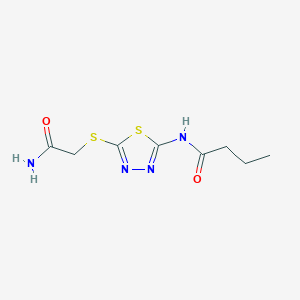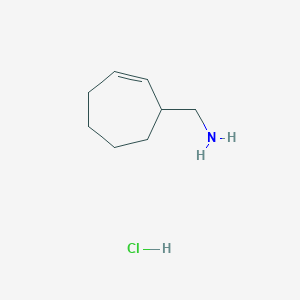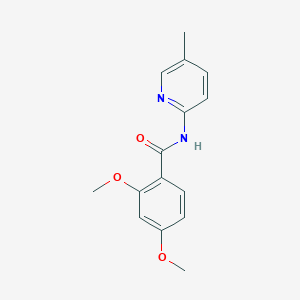![molecular formula C19H20N2O3S B2914054 N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE CAS No. 477281-57-5](/img/structure/B2914054.png)
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and the thiazole intermediate.
Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.
Coupling of the Thiazole and Furan Rings: The final step involves coupling the thiazole and furan intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE
- **N-(4-METHOXYPHENYL)-2-METHYLPROPANAMIDE
- **N-(4-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE
Uniqueness
This compound is unique due to the presence of both thiazole and furan rings, which confer distinct chemical and biological properties. This structural combination is less common compared to other similar compounds, making it a valuable subject for research and development.
特性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-3-6-16(24-13)9-10-18(22)21-19-20-12-17(25-19)11-14-4-7-15(23-2)8-5-14/h3-8,12H,9-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQRMGGTMZXHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2913974.png)


![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)

![4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2913984.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)
